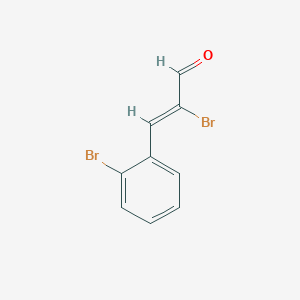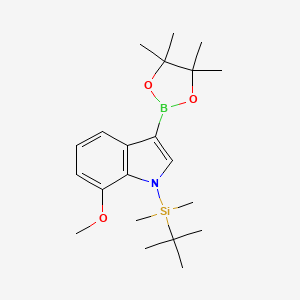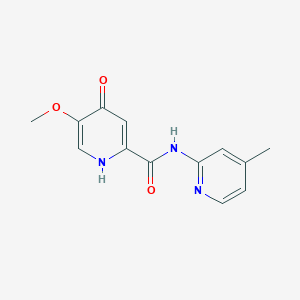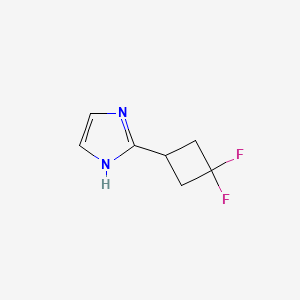
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is an organic compound with the molecular formula C9H7Br2O. It is a brominated derivative of acrylaldehyde, characterized by the presence of two bromine atoms attached to the phenyl and acrylaldehyde moieties. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde typically involves the bromination of 2-bromobenzaldehyde followed by a condensation reaction. One common method involves dissolving 2-bromobenzaldehyde in tetrahydrofuran under an argon atmosphere and cooling it in an ice bath. Acetaldehyde and sodium hydroxide are then added to the solution, and the reaction is allowed to proceed for several hours. The crude product is purified using column chromatography to obtain the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its reactivity and ability to form bioactive compounds.
Industry: It is used in the development of new materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of (Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde involves its reactivity with various biological molecules. The aldehyde group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, potentially altering their function. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with molecular targets.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(2-Bromophenyl)acrylaldehyde: Similar in structure but lacks the second bromine atom on the acrylaldehyde moiety.
2-Bromo-3-phenylacrylaldehyde: Similar but with only one bromine atom on the phenyl ring.
2-Bromo-3-(4-bromophenyl)acrylaldehyde: Similar but with the bromine atom on the para position of the phenyl ring.
Uniqueness
(Z)-2-Bromo-3-(2-bromophenyl)acrylaldehyde is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and interactions with other molecules. This dual bromination can enhance its potential as a versatile intermediate in organic synthesis and its biological activity.
Properties
Molecular Formula |
C9H6Br2O |
|---|---|
Molecular Weight |
289.95 g/mol |
IUPAC Name |
(Z)-2-bromo-3-(2-bromophenyl)prop-2-enal |
InChI |
InChI=1S/C9H6Br2O/c10-8(6-12)5-7-3-1-2-4-9(7)11/h1-6H/b8-5- |
InChI Key |
OAWBDCKWBBOZGU-YVMONPNESA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C(/C=O)\Br)Br |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C=O)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methyl-8-azaspiro[4.5]decan-1-amine](/img/structure/B13359350.png)
![2-(Benzo[d][1,3,2]dioxaborol-2-yloxy)aniline](/img/structure/B13359356.png)
![4-amino-5-[1-(methylsulfonyl)piperidin-4-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B13359357.png)

![2-[(1-methyl-1H-indol-4-yl)oxy]-N-{[1-(propan-2-yl)-1H-pyrrol-2-yl]methyl}acetamide](/img/structure/B13359371.png)


![N-[(R)-1-Carbethoxybutyl]-(S)-alanine Benzyl Ester](/img/structure/B13359396.png)

![6-(4-Methoxybenzyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359411.png)

![Allyl 4-[3-(2-methylimidazo[1,2-a]pyridin-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl ether](/img/structure/B13359434.png)
![2-{[4,5-bis(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B13359439.png)

